4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in targeting specific types of plants without harming others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process includes several steps:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and butyric acid derivatives are synthesized.
Continuous flow reactors: These reactors are used to maintain optimal reaction conditions and improve yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Products include chlorinated phenols and carboxylic acids.
Reduction: Products include simpler phenols and amines.
Substitution: Products include methoxy-substituted derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin transporters and transcription factors involved in auxin signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and selectivity in biological systems.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-16-6-3-2-5-14(16)20-17(21)7-4-10-23-15-9-8-12(18)11-13(15)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCOGZUFGCAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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